molecular formula C9H7N3O B14807559 (Pyrazol-4-YL)(pyridin-4-YL)methanone

(Pyrazol-4-YL)(pyridin-4-YL)methanone

Cat. No.: B14807559
M. Wt: 173.17 g/mol
InChI Key: FMEBJJCVILLBFG-UHFFFAOYSA-N
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Description

(Pyrazol-4-YL)(pyridin-4-YL)methanone is a heterocyclic compound that contains both pyrazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The combination of pyrazole and pyridine rings in a single molecule can result in unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrazol-4-YL)(pyridin-4-YL)methanone typically involves the condensation of suitably substituted chalcones with isoniazid in acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The structure of the newly synthesized compound is confirmed using analytical and spectral data.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(Pyrazol-4-YL)(pyridin-4-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(Pyrazol-4-YL)(pyridin-4-YL)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Pyrazol-4-YL)(pyridin-4-YL)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyrazol-4-YL)(pyridin-4-YL)methanone is unique due to the combination of pyrazole and pyridine rings in a single molecule, which can result in a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure can enhance its effectiveness in various applications, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C9H7N3O/c13-9(8-5-11-12-6-8)7-1-3-10-4-2-7/h1-6H,(H,11,12)

InChI Key

FMEBJJCVILLBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CNN=C2

Origin of Product

United States

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